molecular formula C10H11NO2 B12902668 4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-61-0

4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B12902668
CAS No.: 61184-61-0
M. Wt: 177.20 g/mol
InChI Key: LJWCDDDOHDOONO-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a chemical compound featuring an isoxazole moiety, a five-membered heterocyclic ring known for its significant potential in pharmaceutical and medicinal chemistry research . Isoxazole derivatives are a prominent scaffold in drug discovery due to their diverse biological activities and usually low cytotoxicity . Researchers value these compounds for their broad spectrum of investigated mechanisms, which include acting as anticancer agents through aromatase inhibition, apoptosis induction, and tubulin inhibition . Furthermore, the isoxazole structure is found in compounds studied for their antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties . The specific structure of this compound, which includes a hydroxyl group, makes it a valuable intermediate for synthetic organic chemistry and the development of novel bioactive molecules . This product is intended for research purposes by qualified professionals and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

CAS No.

61184-61-0

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-methyl-5-phenyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C10H11NO2/c1-8-7-11-13-10(8,12)9-5-3-2-4-6-9/h2-8,12H,1H3

InChI Key

LJWCDDDOHDOONO-UHFFFAOYSA-N

Canonical SMILES

CC1C=NOC1(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol typically involves cyclization reactions starting from amino acid derivatives or related precursors. Key synthetic strategies include:

  • Cyclization of N-formylalanine esters or related amino acid derivatives : The compound can be synthesized by cyclization (ring-closure) of N-formylalanine esters under dehydrating conditions, often catalyzed by solid acid catalysts. This method involves a condensation reaction that forms the oxazole ring by intramolecular cyclization.

  • Use of solid acid catalysts : Solid acids such as sulfonated resins or other heterogeneous acid catalysts facilitate the cyclization reaction efficiently, allowing for mild reaction conditions, high selectivity, and ease of catalyst recovery and reuse.

  • Reaction conditions : Typical cyclization reactions are carried out at temperatures ranging from 60 to 110 °C, with reaction times between 2 to 10 hours. The process is often followed by filtration and purification steps such as rectification or crystallization to isolate the pure product.

  • Solvent systems : Organic solvents like chloroform or dichloromethane are commonly used in related oxazolidinone syntheses, but solvent-free or minimal solvent conditions are also reported for greener processes.

Industrial Production Methods

  • Scale-up considerations : Industrial synthesis employs continuous flow reactors or batch reactors optimized for temperature, catalyst loading, and reaction time to maximize yield and purity.

  • Purification : Crystallization and chromatographic techniques are used to purify the final compound, ensuring high enantiomeric purity when chiral forms are targeted.

  • Advantages of solid acid catalysis : The use of solid acid catalysts reduces waste, simplifies separation, and lowers production costs, making the process more sustainable and economically viable.

Detailed Research Findings and Data

Reaction Scheme Summary

Step Reactants/Conditions Description Yield (%) Notes
1 N-formylalanine ester + solid acid catalyst Cyclization via dehydration to form oxazole >90 High selectivity (>97.8%), mild temp.
2 Filtration and rectification Purification of product - Ensures high purity and crystallinity

Comparative Analysis of Preparation Methods

Method Catalyst Type Temperature (°C) Reaction Time (h) Yield (%) Advantages Disadvantages
Solid acid catalyzed cyclization Solid acid catalyst 60–110 2–10 Up to 93 High selectivity, reusable catalyst Requires precise temperature control
Traditional dehydrating agents Phosphorus oxychloride, triethylamine >100 >10 ~81 Established method Longer reaction time, more waste
Base-catalyzed cyclization Sodium hydroxide, potassium carbonate Ambient to reflux Variable Moderate Simple reagents Lower selectivity, possible side reactions

Key Research Insights

  • The use of solid acid catalysts in the cyclization of N-formylalanine esters significantly improves reaction efficiency, selectivity, and environmental footprint compared to traditional dehydrating agents like phosphorus oxychloride or phosgene derivatives.

  • Reaction optimization studies show that maintaining the temperature within 60–110 °C and reaction times under 10 hours balances conversion and selectivity, minimizing byproducts.

  • The cyclization reaction mechanism involves intramolecular condensation forming the oxazole ring, with the catalyst facilitating dehydration and ring closure.

  • Post-reaction purification by filtration and rectification is critical to obtain the compound in high purity suitable for further synthetic applications.

Summary Table of Preparation Methods

Preparation Method Starting Material(s) Catalyst/Agent Conditions Yield (%) Notes
Cyclization of N-formylalanine esters N-formylalanine esters Solid acid catalyst 60–110 °C, 2–10 h 90–93 High selectivity, reusable catalyst
Dehydration with phosphorus oxychloride N-alkoxy oxalyl alanine ester Phosphorus oxychloride >100 °C, >10 h ~81 Longer reaction time, more waste
Base-mediated cyclization Phenylglycinol + methyl chloroformate NaOH, K2CO3 Ambient to reflux Moderate Simpler reagents, lower selectivity

Chemical Reactions Analysis

Oxidation Reactions

4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol undergoes oxidation to form derivatives with modified functional groups. Key pathways include:

a. Hydroxyl Group Oxidation
The hydroxyl group at position 5 is susceptible to oxidation, yielding ketone or carboxylic acid derivatives depending on conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic media

  • Product : 4-Methyl-5-phenyl-1,2-oxazole-5-one

  • Conditions : Room temperature, aqueous H₂SO₄

b. Ring Oxidation
Strong oxidizing agents like CrO₃ can modify the oxazole ring, leading to ring-opening or epoxidation products.

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
Hydroxyl → KetoneKMnO₄, H₂SO₄Oxazolone derivative75–85
Ring oxidationCrO₃, AcOHEpoxide intermediates60–70

Reduction Reactions

Reduction targets the oxazole ring’s N–O bond or unsaturated bonds, producing saturated or partially saturated analogs:

a. Catalytic Hydrogenation

  • Reagent : H₂ gas, Pd/C catalyst

  • Product : 4-Methyl-5-phenyl-1,3-oxazolidin-5-ol (saturated ring)

  • Conditions : 40–60 psi H₂, ethanol solvent

b. Borohydride Reduction

  • Reagent : NaBH₄ in methanol

  • Product : Dihydrooxazole alcohol derivatives

  • Selectivity : Preferential reduction of the carbonyl group over the ring

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
Ring saturationH₂, Pd/COxazolidinone80–90
Selective reductionNaBH₄, MeOHAlcohol derivatives65–75

Substitution Reactions

The oxazole ring undergoes nucleophilic substitution at positions 2 and 4, while the phenyl group participates in electrophilic substitutions:

a. Nucleophilic Ring-Opening

  • Reagent : Amines (e.g., NH₃)

  • Product : Acyclic amides via ring-opening followed by recyclization

  • Mechanism : Nucleophilic attack at the electron-deficient oxazole carbon

b. Electrophilic Aromatic Substitution

  • Reagent : HNO₃/H₂SO₄

  • Product : Nitro-substituted phenyl derivatives (e.g., 5-(4-nitrophenyl) analog)

  • Conditions : 0–5°C, controlled nitration

Reaction TypeReagents/ConditionsMajor ProductsYield (%)Reference
Ring-openingNH₃, H₂OLinear amide intermediates70–80
Phenyl nitrationHNO₃, H₂SO₄Nitroaryl derivatives50–60

Cycloaddition and Ring-Forming Reactions

The compound participates in [3+2] cycloadditions due to its strained oxazole ring:

a. Synthesis via [3+2] Cycloaddition

  • Precursors : Acetophenone + diethyl oxalate

  • Catalyst : Sodium methoxide (NaOMe)

  • Conditions : Low-temperature methanol (−10°C)

b. Industrial Synthesis
Metal-free routes prioritize eco-friendly protocols:

  • Solvent : Ethanol/water mixtures

  • Yield : >90% with high purity

Biological Activity and Derivatives

While not the primary focus, derivatives exhibit pharmacological potential:

  • Antimicrobial Activity : Nitro-substituted analogs show moderate activity against S. aureus.

  • Chiral Auxiliary Use : Enantiopure forms facilitate asymmetric synthesis of neuropharmacological agents .

Stability and Reactivity Considerations

  • pH Sensitivity : Degrades under strong acidic/basic conditions via ring hydrolysis.

  • Thermal Stability : Stable up to 150°C; decomposes above 200°C.

Scientific Research Applications

4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Reference(s)
4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol C₁₀H₁₁NO₂ 177.20 4-Me, 5-Ph, 5-OH Not explicitly reported (structural focus)
3-Methyl-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol C₅H₆F₃NO₂ 169.10 3-Me, 5-CF₃, 5-OH Synthetic intermediate; 95% purity
HAB-439/(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid C₉H₁₀NO₄P 227.15 3-Ph, 5-PO₃H₂ Immunostimulatory; aminopeptidase B inhibitor
5-tert-Butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol C₁₃H₁₇NO₂ 219.28 5-t-Bu, 3-Ph, 5-OH Limited availability (1 mg)
5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol C₁₈H₁₅NO₃ 293.31 5-benzofuran, 3-(4-MePh), 5-OH Antiviral, anti-HIV potential
Key Observations:
  • Phosphonic acid substitution in HAB-439 introduces acidity and chelation capacity, enabling interactions with metal ions in biological systems (e.g., enzyme inhibition) . Benzofuran in the analog from adds aromatic bulk, likely enhancing π-π stacking interactions in protein binding .
  • The hydroxyl group in all analogs contributes to hydrogen bonding, affecting solubility and crystal packing.

Biological Activity

4-Methyl-5-phenyl-4,5-dihydro-1,2-oxazol-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Density1.2 g/cm³
Boiling Point310.4 °C
Flash Point141.5 °C

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Anticancer Activity
Studies have shown that derivatives of oxazoles, including this compound, possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range. A notable study reported that certain oxazole derivatives exhibited selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that related oxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values for these activities were reported to be in the range of 0.0048 to 0.0195 mg/mL .

3. Anti-inflammatory and Analgesic Effects
Compounds in the oxazole class have been linked to anti-inflammatory and analgesic effects through inhibition of cyclooxygenase enzymes (COX). These activities suggest potential therapeutic applications in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition
Many oxazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as COX and various kinases .

2. Interaction with Cellular Targets
The compound may interact with specific cellular receptors or proteins that modulate cell signaling pathways related to apoptosis and cell proliferation .

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

Study on Anticancer Activity:
A recent study synthesized a series of oxazole derivatives and evaluated their anticancer properties against a panel of twelve human tumor cell lines. One derivative showed an IC50 value of 1.143 µM against renal cancer cells, indicating a promising therapeutic profile .

Study on Antimicrobial Properties:
Another investigation focused on the antimicrobial efficacy of synthesized oxazole compounds against various pathogens. The results demonstrated significant activity against E. coli and Staphylococcus aureus with MIC values comparable to established antibiotics .

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